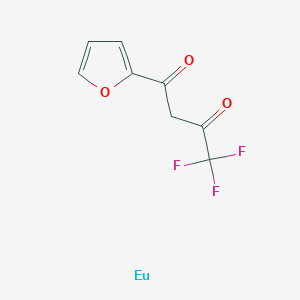

Europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione

Description

Introduction to Europium β-Diketonate Complexes

β-diketonate ligands have long served as cornerstone building blocks in lanthanide coordination chemistry due to their strong chelating ability and tunable electronic properties. Europium(III) complexes, in particular, benefit from the antenna effect, where ligands efficiently absorb UV light and transfer energy to the europium ion, yielding intense red luminescence. The integration of fluorinated substituents and heterocyclic moieties, as seen in TFBD, further optimizes these complexes for applications in organic light-emitting diodes (OLEDs) and biological imaging.

Structural and Electronic Features of 4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione Ligands

The TFBD ligand combines a trifluoromethyl group with a furan-2-yl substituent, creating a unique electronic environment that enhances both stability and luminescence efficiency.

Molecular Geometry and Bonding

The ligand’s core structure features two ketone groups flanking a central carbon atom, with a trifluoromethyl (-CF₃) group at the 4-position and a furan-2-yl ring at the 1-position. X-ray crystallographic studies of analogous compounds reveal planar diketone configurations with bond lengths of approximately 1.26 Å for the carbonyl groups (C=O) and 1.45 Å for the C-C bonds in the β-diketonate backbone. The trifluoromethyl group induces significant electron-withdrawing effects, polarizing the diketone moiety and increasing its Lewis acidity, which strengthens coordination to europium(III) ions.

Electronic Effects of Substituents

- Trifluoromethyl Group : The -CF₃ group lowers the ligand’s LUMO energy via inductive effects, facilitating electron transfer to the europium center. This modification also reduces non-radiative decay by suppressing vibrational modes associated with C-H bonds.

- Furan-2-yl Ring : The furan substituent contributes π-conjugation, extending the ligand’s absorption spectrum into the near-UV region. Additionally, the oxygen atom in the furan ring can engage in weak intermolecular interactions, influencing crystal packing and solubility.

Table 1: Key Structural Parameters of TFBD Ligands

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C=O Bond Length | 1.26 | |

| C-C Bond Length | 1.45 | |

| Dihedral Angle (C=O-C-C) | 120° |

Historical Development of Luminescent Europium(III) Coordination Compounds

The evolution of europium(III) β-diketonate complexes reflects incremental advances in ligand design and synthetic strategies.

Early Innovations (1950s–1990s)

Initial studies focused on simple β-diketonates like acetylacetonate (acac), which exhibited moderate luminescence but suffered from poor stability and solvent quenching. The introduction of fluorinated ligands in the 1980s, such as thenoyltrifluoroacetone (TTA), marked a turning point by improving quantum yields through reduced vibrational losses.

Modern Advances (2000s–Present)

The incorporation of heteroaromatic substituents, exemplified by TFBD, emerged as a strategy to enhance light-harvesting efficiency. A landmark 2015 study demonstrated that pre-coordinating nonionic ligands (e.g., triphenylphosphine oxide) before adding β-diketonates significantly streamlined synthesis, reducing purification times from weeks to days while boosting yields from 42% to 69%. Recent work has also explored heterometallic architectures combining europium(III) with transition metals, leveraging fluorinated β-diketonates to modulate energy transfer pathways.

Table 2: Milestones in Europium β-Diketonate Chemistry

Properties

Molecular Formula |

C8H5EuF3O3 |

|---|---|

Molecular Weight |

358.08 g/mol |

IUPAC Name |

europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione |

InChI |

InChI=1S/C8H5F3O3.Eu/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-3H,4H2; |

InChI Key |

RYTAHICQXHPIDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)CC(=O)C(F)(F)F.[Eu] |

Origin of Product |

United States |

Preparation Methods

Chemical and Physical Properties of the Ligand

The ligand is a β-diketone derivative with a trifluoromethyl group and a furan ring, which imparts unique electronic and steric properties favorable for complexation with lanthanides such as europium.

Synthetic Route of the Ligand

The ligand is typically synthesized via fluorination and acylation reactions involving furan derivatives and trifluoroacetyl precursors. While detailed synthetic protocols are proprietary or specialized, the ligand is commercially available with high purity, indicating well-established synthetic methods.

Preparation of Europium Complex with 4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione

General Complexation Method

The europium complex is prepared by reacting europium salts (commonly europium(III) chloride or nitrate) with three equivalents of the β-diketone ligand and one equivalent of an ancillary ligand such as phenanthroline or bipyrimidine. The process involves:

- Dissolving europium salt in an appropriate solvent (e.g., ethanol, acetonitrile).

- Adding the ligand in stoichiometric excess to ensure complete coordination.

- Stirring the mixture at room temperature or slightly elevated temperatures (e.g., 60 °C) for several hours to overnight.

- Isolation of the complex by precipitation, filtration, and drying under reduced pressure.

This method yields europium complexes with bright luminescence properties, useful in OLEDs and other photonic applications.

Specific Example of Complex Synthesis

A reported synthesis involves:

- Mixing europium nitrate hexahydrate with 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione in acetonitrile.

- Stirring for 4 hours at room temperature.

- Adding 4,4-dimethoxy-2,2-bipyridine dropwise.

- Stirring for an additional 24 hours.

- Isolating a green precipitate by filtration, washing with acetonitrile, and drying.

Yield: 85% with analytical data confirming composition and purity.

Reaction Conditions and Yields Summary

Analytical and Spectroscopic Characterization

- UV-Vis Spectroscopy: Complexes show absorption maxima between 228 nm and 354 nm, with characteristic europium emission at ~615 nm.

- FTIR Spectroscopy: Bands corresponding to β-diketone coordination and ligand vibrations confirm complex formation.

- NMR Spectroscopy: ^1H and ^19F NMR confirm ligand integrity and coordination environment.

- Elemental Analysis: Matches calculated values for C, H, N, confirming stoichiometry.

Research Findings and Notes on Preparation

- The ligand’s trifluoromethyl group enhances complex stability and luminescence efficiency due to electron-withdrawing effects.

- Complexes with phenanthroline or bipyrimidine ancillary ligands show improved photophysical properties.

- The preparation is reproducible and scalable, suitable for applications in OLEDs and luminescent materials.

- The ligand can also be used in multistep organic syntheses, demonstrating versatility beyond complexation.

Summary Table: Preparation Overview

Chemical Reactions Analysis

Types of Reactions

4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione has several scientific research applications:

Biology: The compound’s derivatives have been studied for their cytotoxic activity against tumor cells.

Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione exerts its effects involves the coordination of the β-diketone ligand to the europium ion. This coordination enhances the luminescent properties of europium by facilitating energy transfer from the ligand to the metal ion. The molecular targets and pathways involved include the interaction with electron transport particles and inhibition of oxidation processes .

Comparison with Similar Compounds

Comparison with Similar Europium β-Diketonate Complexes

Substituent Effects on Ligand Properties

Electronic and Steric Modifications

- Furan-2-yl vs. Naphthyl (Eu(NTA)₃(Phen)) Replacement of the furan group with a 2-naphthyl substituent (NTA = 4,4,4-trifluoro-1-(2-naphthyl)butane-1,3-dione) increases the ligand’s π-conjugation, improving light absorption and LMET efficiency. However, the bulkier naphthyl group introduces steric hindrance, reducing coordination flexibility and increasing non-radiative decay .

- Furan-2-yl vs. Carbazole (HTHA/HTHB)

Carbazole-derived ligands (e.g., HTHA: 4,4,4-trifluoro-1-(9-pentylcarbazol-3-yl)butane-1,3-dione) introduce nitrogen heteroatoms and extended aromatic systems. These modifications enhance solubility in polar solvents and enable self-assembly in aqueous media, unlike the hydrophobic furan-based TFFD .

Keto-Enol Tautomerism

- Substituents like methoxynaphthyl or phenylmethoxyphenyl () stabilize the enol form due to electron-donating groups, similar to the furan ring. However, thiophene-substituted analogs (e.g., 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione) exhibit reduced enol content in chloroform due to sulfur’s weaker electron-donating capacity compared to oxygen in furan .

Luminescence and Stability

Mixed-Ligand Complexation

- Eu(TFFD)₃ can form mixed-ligand complexes with ancillary ligands like 1,10-phenanthroline (Phen) to enhance luminescence. Similar systems, such as Eu(NTA)₃(Phen), achieve higher quantum yields (30–35%) due to Phen’s rigid π-system suppressing vibrational quenching .

- In contrast, carbazole-based ligands (HTHB) enable hydrophilic complexes without additional co-ligands, simplifying synthesis for aqueous applications .

Solvent Extraction and Metal Binding

- TFFD derivatives are less studied in solvent extraction compared to biphenyl or naphthyl analogs. For example, 4,4,4-trifluoro-1-(biphenyl-4-yl)butane-1,3-dione shows higher selectivity for light lanthanides (La–Nd) in combination with phosphine oxides, attributed to the biphenyl group’s hydrophobicity and steric bulk .

Biological Activity

Europium complexes, particularly those involving 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione, have garnered attention due to their unique properties and potential applications in biological systems. This article explores the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and therapeutic potential.

Chemical Structure and Properties

The compound Europium; 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione is a europium complex that incorporates a trifluorinated diketone moiety. The presence of the furan ring enhances its reactivity and interaction with biological systems.

1. Toxicity Studies

Research indicates that europium-based compounds exhibit varying levels of toxicity depending on their formulation and dosage. A study on europium hydroxide nanorods demonstrated mild toxicity when administered to mice through intraperitoneal injection. The study assessed both short-term (S-T) and long-term (L-T) effects, revealing no significant biochemical or hematological toxicities except for a slight elevation in liver enzymes at higher doses . Histopathological examinations showed only mild changes in vital organs like the liver and kidneys.

| Dosage (mg/kg/day) | Short-Term Toxicity | Long-Term Toxicity |

|---|---|---|

| 1.25 | No significant changes | No significant changes |

| 12.5 | Mild histological changes | No significant changes |

| 125 | Mild toxicity | Slight liver enzyme elevation |

2. Antimicrobial Activity

The antimicrobial properties of europium complexes have been explored extensively. For instance, studies have shown that Eu(III) complexes with caffeic acid exhibit increased antibacterial activity against common pathogens such as Escherichia coli and Candida albicans. The enhanced lipophilicity of the europium complex compared to the free ligand contributes to its effectiveness .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Bacillus subtilis | 40 µg/mL |

| Candida albicans | 30 µg/mL |

3. Therapeutic Potential

The pro-angiogenic properties of europium hydroxide nanorods suggest potential therapeutic applications in ischemic diseases. These nanorods have been shown to promote angiogenesis without significant toxicity, indicating their suitability for use in regenerative medicine . Furthermore, the ability of europium complexes to generate singlet oxygen makes them candidates for photodynamic therapy in cancer treatment .

Case Studies

Several case studies highlight the biological activity of europium complexes:

-

Case Study 1: Pro-Angiogenic Activity

In a controlled study involving mice with induced ischemia, administration of europium hydroxide nanorods resulted in enhanced blood vessel formation compared to control groups. This suggests a promising avenue for treating ischemic heart disease. -

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial effects of Eu(III)/caffeic acid complexes revealed significant inhibition of bacterial growth in vitro. This study utilized various assays to determine MIC values and confirmed the enhanced efficacy of the europium complex over its ligand counterpart.

Q & A

Q. What are the standard synthetic protocols for preparing europium complexes with 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione ligands?

Methodological Answer: The synthesis typically involves reacting the ligand with europium salts (e.g., EuCl₃·6H₂O) under reflux conditions. For example:

Dissolve 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione (1.2 equiv) in ethanol.

Add EuCl₃·6H₂O (1.0 equiv) and stir under reflux for 12–24 hours.

Cool and precipitate the complex by adding hexane.

Purify via recrystallization (e.g., acetone/hexane).

Radical-mediated cyclization methods (using Mn(III) acetate) for ligand synthesis are also documented .

Q. Table 1: Representative Reaction Conditions

| Ligand | Metal Salt | Solvent | Conditions | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Furan-substituted diketone | EuCl₃·6H₂O | Ethanol | Reflux, 12 h | 70–75 | [2, 11] |

Q. Which spectroscopic techniques are critical for characterizing these europium complexes?

Methodological Answer:

- IR Spectroscopy : Identify ν(C=O) shifts (1,650–1,600 cm⁻¹) to confirm ligand coordination .

- NMR : ¹⁹F NMR detects trifluoromethyl environments (δ -70 to -80 ppm); ¹H NMR resolves furan proton splitting .

- X-ray Crystallography : SHELX programs refine structures, addressing challenges like fluorine disorder .

- Luminescence Spectroscopy : Measures Eu³⁺ emission bands (⁵D₀→⁷F₀–₄ transitions) for photophysical analysis .

Q. What safety precautions are required when handling 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 oral toxicity) .

- Storage : Keep in airtight containers away from oxidizers.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the furan substituent influence the photophysical properties compared to phenyl or thienyl analogs?

Methodological Answer: The furan ring’s electron-donating oxygen alters ligand-to-metal charge transfer (LMCT) efficiency. To assess:

Compare emission spectra of Eu complexes with phenyl, thienyl, and furan ligands.

Calculate quantum yields using integrating sphere methods.

Perform DFT studies to model triplet-state energies.

Key Insight : Thienyl ligands (with sulfur) may enhance intersystem crossing vs. furan, reducing non-radiative decay .

Q. How can crystallographic data discrepancies (e.g., fluorine disorder) be resolved using SHELX?

Methodological Answer:

Q. Table 2: SHELX Refinement Parameters

| Issue | SHELX Command | Example Value |

|---|---|---|

| Fluorine disorder | PART, SUMP | PART 0.5 |

| Thermal motion | SIMU | 0.02 Ų |

Q. What strategies address contradictions between experimental and computational luminescence data?

Methodological Answer:

Purity Verification : Re-crystallize the complex and re-measure emission spectra.

Solvent Effects : Compare data in polar (DMSO) vs. non-polar (toluene) solvents.

Computational Adjustments : Include solvent models (e.g., PCM) in TD-DFT calculations .

Q. Example Workflow :

- Experimental: Measure lifetime (τ) and quantum yield (Φ).

- Computational: Optimize geometry at B3LYP/def2-TZVP level, then calculate oscillator strengths.

Q. How do reaction conditions (e.g., solvent, temperature) impact ligand-metal stoichiometry?

Methodological Answer:

Solvent Screening : Test coordinating (THF) vs. non-coordinating (toluene) solvents.

Stoichiometric Titration : Use Job’s plot method (UV-Vis titration) to determine binding ratio.

Thermodynamic Analysis : Perform van’t Hoff studies to assess ΔH/ΔS of complexation.

Observation : Ethanol favors 1:3 (Eu:ligand) complexes, while DMF may promote 1:4 species .

Q. What role do ancillary ligands (e.g., bipyridine) play in stabilizing the europium complex?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.